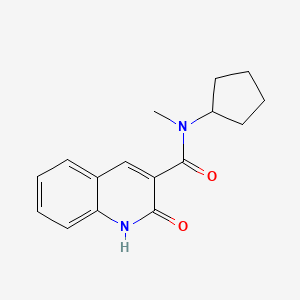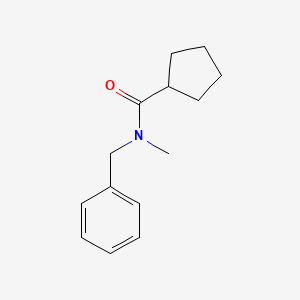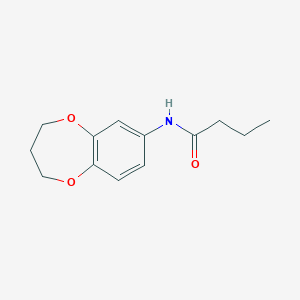
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline carboxamides and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it is believed to act as a partial agonist of the dopamine D2 receptor and an antagonist of the serotonin 5-HT2A receptor. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to modulate the activity of the glutamate NMDA receptor. These actions are thought to contribute to the therapeutic effects of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments. It has been found to be highly selective for its target receptors and has a favorable pharmacokinetic profile. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to be well-tolerated in animal studies. However, one limitation of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is its relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a cognitive enhancer and its effects on learning and memory. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide and to optimize its pharmacokinetic profile.
Synthesemethoden
The synthesis of N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 2-chloro-3-cyclopentylquinoline with methylamine, followed by the addition of ethyl chloroformate and sodium azide. The resulting compound is then treated with acetic anhydride to yield N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide. This synthesis method has been reported to yield N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been shown to improve cognitive function and reduce inflammation. Additionally, N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-7-3-4-8-12)16(20)13-10-11-6-2-5-9-14(11)17-15(13)19/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQZUOHJNXMKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)
![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)

![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)


![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)